(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid
Description
This compound is a cyclopentanecarboxylic acid derivative featuring a benzothiazole moiety linked via an aminocarbonyl bridge. The stereochemistry at positions 1S and 3R of the cyclopentane ring is critical for its structural and functional properties.
Properties
IUPAC Name |
(1S,3R)-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-12-2-9-17-18(10-12)27-20(23-17)13-5-7-16(8-6-13)22-19(24)14-3-4-15(11-14)21(25)26/h2,5-10,14-15H,3-4,11H2,1H3,(H,22,24)(H,25,26)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZWUKQRHZQNC-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)[C@@H]4CC[C@@H](C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid, also referred to as C3001a, is a compound that has garnered attention in pharmacological research due to its selective activation of two-pore domain potassium channels (K2P channels), specifically K2P2.1 (TREK1) and K2P10.1 (TREK2). This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.5 g/mol
- CAS Number : 2415154-29-7
- Purity : ≥98%
- Solubility : Soluble in DMSO and dimethyl formamide; sparingly soluble in aqueous buffers .
C3001a acts primarily as an activator of K2P channels, which are involved in various physiological processes including pain perception and inflammation. The compound has shown to increase the current amplitude in HEK293T cells expressing K2P2.1/TREK1 and K2P10.1/TREK2 with effective concentrations (EC50) of 12.81 µM and 11.31 µM, respectively .
Table 1: Activation Potency of C3001a on K2P Channels
| Channel Type | EC50 (µM) |
|---|---|
| K2P2.1/TREK1 | 12.81 |
| K2P10.1/TREK2 | 11.31 |
Analgesic Effects
C3001a has demonstrated significant analgesic properties in various animal models:
- In a mouse model of acute pancreatitis, administration of C3001a (10 mg/kg) resulted in reduced edema and pancreatic necrosis.
- In models of chronic inflammatory pain induced by complete Freund’s adjuvant (CFA), C3001a effectively reduced both mechanical and thermal hyperalgesia.
- Additionally, it alleviated cold hyperalgesia in a neuropathic pain model induced by spared nerve injury (SNI) at a dosage of 5 mg/kg .
Case Studies
Recent studies have explored the therapeutic implications of C3001a:
-
Acute Pancreatitis Model : A study highlighted that C3001a significantly mitigated pancreatic damage and inflammation in mice subjected to acute pancreatitis, suggesting its potential as a treatment modality for inflammatory conditions.
"C3001a reduces edema and pancreatic necrosis in a mouse model of acute pancreatitis" .
-
Chronic Pain Models : Research indicated that C3001a could be beneficial in managing chronic pain conditions due to its ability to modulate pain pathways via K2P channel activation.
"C3001a reduces mechanical and thermal hyperalgesia in models of chronic inflammatory pain" .
Discussion
The biological activity of (1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid reveals its potential as a therapeutic agent for pain management and inflammatory diseases. Its selective action on K2P channels suggests a targeted approach that may minimize side effects commonly associated with non-selective analgesics.
Scientific Research Applications
Potassium Channel Activation
One of the primary applications of this compound is as an activator of two-pore domain potassium channels , specifically K2P2.1/TREK1 and K2P10.1/TREK2. It has been shown to enhance current amplitude in HEK293T cells expressing these channels, with effective concentrations (EC50) of approximately 12.81 µM for K2P2.1 and 11.31 µM for K2P10.1 .
In Vivo Studies
In vivo experiments have demonstrated that (1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid can significantly reduce edema and pancreatic necrosis in mouse models of acute pancreatitis when administered at a dosage of 10 mg/kg . This suggests potential therapeutic applications in inflammatory diseases.
Detailed Applications
Case Study 1: Acute Pancreatitis Model
In a controlled study involving mice, the administration of (1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid resulted in a marked reduction in pancreatic damage and inflammatory markers compared to control groups. This highlights its potential as a therapeutic agent for treating acute pancreatitis .
Case Study 2: Ion Channel Research
Research utilizing this compound has provided insights into the modulation of potassium channels' activity, contributing to a better understanding of their role in various physiological processes and diseases. The specificity of the compound for K2P channels makes it a valuable tool for pharmacological studies aimed at developing new treatments for conditions like epilepsy and hypertension .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacopeial Compounds ()
Compounds listed in Pharmacopeial Forum (2017) include thiazolidine-carboxylic acid derivatives and bicyclic β-lactams . While these lack direct structural overlap with the target compound, they highlight broader trends in carboxylic acid-based drug design:
- Thiazolidine Derivatives: These compounds (e.g., (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]...}) incorporate thiazolidine rings and multiple stereocenters, emphasizing the importance of rigid, heterocyclic frameworks for target binding. Unlike the target compound, they often include amino acid-like side chains for enhanced solubility .
- β-Lactam Analogs: Compounds such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino...} feature bicyclic systems with β-lactam rings, which are absent in the target compound. These are typically associated with antibiotic activity, suggesting divergent therapeutic applications .
Cyclopentanecarboxylic Acid Derivatives ()
The compound (1R,3S)-3-(4-(3-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)phenylamino)-1-methylcyclopentanecarboxylic acid (CAS 1311231-35-2) shares a cyclopentanecarboxylic acid backbone but differs in:
- Substituents : A 3-chloro-4-isopropoxyphenyl group replaces the benzothiazole, introducing bulkier and more electron-withdrawing groups. This may reduce solubility but enhance receptor affinity in hydrophobic pockets.
Table 2: Physicochemical Properties (Hypothetical Comparison)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
